2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzothiazole derivatives and triazole derivatives, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include thiols, alkyl halides, and various catalysts to facilitate the formation of the desired heterocyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with varying properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel heterocyclic compounds and materials.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or agrochemicals.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors, through its heterocyclic rings and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds containing the benzothiazole ring, such as benzothiazole-2-acetonitrile.
Triazole derivatives: Compounds with the triazole ring, such as 1,2,4-triazole-based antifungal agents.
Thiazole derivatives: Compounds featuring the thiazole ring, such as thiazole-based dyes and pharmaceuticals.
Uniqueness
2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS4/c1-2-8-24-14(10-28-18-20-12-5-3-4-6-13(12)29-18)22-23-17(24)27-11-15(25)21-16-19-7-9-26-16/h2-7,9H,1,8,10-11H2,(H,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMIUUJULNISOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)CSC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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